Functional Selectivity: Tubulin vs. Histone Acetylation
NCT-10b exhibits a high degree of functional selectivity in HCT116 cells, potently inducing α-tubulin acetylation while exhibiting minimal activity on histone H4 acetylation. The quantitative difference is stark: the EC50 for α-tubulin acetylation is 0.23 μM, whereas the EC50 for histone H4 acetylation is >32 μM, resulting in a selectivity index >140 [1]. This contrasts with other HDAC6 inhibitors like ACY-1215 (Ricolinostat), which, while a potent HDAC6 inhibitor (IC50 = 5 nM), also demonstrates notable activity against class I HDACs, with IC50 values of 58, 48, and 51 nM for HDAC1, 2, and 3, respectively [2]. This indicates that in a cellular context, NCT-10b provides a much cleaner functional readout of α-tubulin-specific deacetylase inhibition.
| Evidence Dimension | Functional Selectivity: Cellular α-Tubulin vs. Histone H4 Acetylation |
|---|---|
| Target Compound Data | α-Tubulin acetylation EC50 = 0.23 μM; Histone H4 acetylation EC50 > 32 μM |
| Comparator Or Baseline | Comparator (Ricolinostat/ACY-1215): IC50 values: HDAC6 = 5 nM; HDAC1 = 58 nM; HDAC2 = 48 nM; HDAC3 = 51 nM |
| Quantified Difference | Selectivity Index (Histone H4 EC50 / α-Tubulin EC50) for NCT-10b > 140 |
| Conditions | HCT116 cells, 8-hour treatment, Western Blot analysis |
Why This Matters
For studies focused on the non-epigenetic roles of HDAC6 (e.g., microtubule stability, protein trafficking), the >140-fold functional selectivity of NCT-10b provides a critical advantage over less selective inhibitors, reducing the confounding effects of histone hyperacetylation.
- [1] Suzuki, T., Kouketsu, A., Itoh, Y., Hisakawa, S., Maeda, S., Yoshida, M., Nakagawa, H., & Miyata, N. (2006). Highly Potent and Selective Histone Deacetylase 6 Inhibitors Designed Based on a Small-Molecular Substrate. Journal of Medicinal Chemistry, 49(16), 4809–4812. View Source
- [2] AmBeed. (n.d.). Ricolinostat | ACY-1215 | HDAC6 Inhibitor. Retrieved April 22, 2026. View Source
